molecular formula C13H16Cl2N2O B12969470 (3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride

(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B12969470
M. Wt: 287.18 g/mol
InChI Key: AZOBFURXEDTFAW-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanamine typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the methanamine group facilitates its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

(3-phenylmethoxypyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C13H14N2O.2ClH/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11;;/h1-8H,9-10,14H2;2*1H

InChI Key

AZOBFURXEDTFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)CN.Cl.Cl

Origin of Product

United States

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